molecular formula C18H22FN5O2S B5557101 4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide

4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide

Cat. No.: B5557101
M. Wt: 391.5 g/mol
InChI Key: UDTHSQOKRJBYJU-UHFFFAOYSA-N
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Description

4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C18H22FN5O2S and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.14782430 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oncology

Compounds structurally related to "4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide" have been studied for their potential as antineoplastic agents. For example, Flumatinib, a tyrosine kinase inhibitor, is under investigation for its effectiveness in treating chronic myelogenous leukemia (CML). The metabolism of Flumatinib in CML patients reveals insights into the drug's metabolic pathways, which are crucial for optimizing its efficacy and safety profile (Gong et al., 2010).

Antimicrobial Resistance

Research on substituted 2-aminobenzothiazoles derivatives, including those with structural similarities to the compound , has shown promise in combating antimicrobial resistance. These compounds have been evaluated for their antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, highlighting their potential in addressing the global health challenge of antibiotic resistance (Anuse et al., 2019).

Neurodegenerative Diseases

The investigation of certain benzamide derivatives, particularly those with fluorine substitutions, has been carried out in the context of Alzheimer's disease. The use of selective serotonin 1A (5-HT1A) molecular imaging probes, structurally related to the compound of interest, in conjunction with positron emission tomography (PET), allows for the quantification of 5-HT1A receptor densities in the brains of Alzheimer's disease patients. This research provides valuable insights into the disease's pathophysiology and potential therapeutic targets (Kepe et al., 2006).

Mechanism of Action

The mechanism of action of such compounds often depends on their structure and the specific biological target they interact with . For example, some triazole derivatives have been found to have cytotoxic effects, indicating that they may work by damaging cells .

Safety and Hazards

Like all chemicals, such compounds should be handled with care. They should be stored in a cool, dry place and kept away from open flames and strong oxidizing agents . Always use appropriate personal protective equipment when handling chemicals .

Future Directions

The future research directions for such compounds could involve exploring their potential uses in medicine, particularly as anticancer, antiviral, or antibacterial agents . Additionally, research could be conducted to improve the synthesis methods for these compounds to make them more efficient and environmentally friendly .

Properties

IUPAC Name

4-fluoro-N-[[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2S/c1-12-21-18(23-22-12)27-11-16(25)24-8-2-3-13(10-24)9-20-17(26)14-4-6-15(19)7-5-14/h4-7,13H,2-3,8-11H2,1H3,(H,20,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTHSQOKRJBYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)N2CCCC(C2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.